2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
CAS No.: 917758-92-0
Cat. No.: VC11683416
Molecular Formula: C13H6Cl2FN3
Molecular Weight: 294.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917758-92-0 |
|---|---|
| Molecular Formula | C13H6Cl2FN3 |
| Molecular Weight | 294.11 g/mol |
| IUPAC Name | 2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H |
| Standard InChI Key | BMYGKAYIHOIRNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine features a bicyclic framework comprising a pyridine ring fused to a pyrimidine ring, with chlorine atoms at positions 2 and 4 and a 4-fluorophenyl group at position 6. The fluorine atom introduces electronegativity, enhancing the compound’s ability to participate in hydrogen bonding and dipole interactions, while the chlorine atoms increase electrophilicity, making the molecule reactive toward nucleophilic substitution.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇Cl₂FN₃ |
| Molecular Weight | 306.12 g/mol |
| CAS Number | 917758-91-9 (related) |
| IUPAC Name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine |
| SMILES | C1=CC(=CC=C1C2=NC3=C(C=C2)Cl)N=C(Cl)N=C3 |
The planar structure of the fused rings facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its kinase inhibitory activity . Computational studies suggest that the dichloro substitution at positions 2 and 4 stabilizes the molecule’s tautomeric forms, favoring the enol configuration in aqueous environments.
Synthesis and Chemical Reactivity
The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically begins with the preparation of the pyrido[3,2-d]pyrimidine core, followed by halogenation and aryl substitution. A common route involves:
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Core Formation: Condensation of 4-fluorophenylacetonitrile with guanidine carbonate under basic conditions yields the pyrimidine intermediate.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) at reflux introduces chlorine atoms at positions 2 and 4, with yields exceeding 70% under optimized conditions.
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Purification: Recrystallization from ethanol-water mixtures achieves >95% purity, as verified by HPLC.
Key Reaction
The chlorine atoms serve as leaving groups, enabling further functionalization. For example, nucleophilic substitution with amines or thiols generates derivatives with enhanced solubility or target affinity .
Biological Activities and Mechanistic Insights
Kinase Inhibition
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine demonstrates dual inhibition of Tie-2 and VEGFR2 kinases, with IC₅₀ values of 18 nM and 23 nM, respectively . These receptors are pivotal in angiogenesis, making the compound a candidate for anti-cancer therapies. Mechanistically, the chlorine atoms occupy hydrophobic pockets in the kinases’ ATP-binding sites, while the 4-fluorophenyl group engages in edge-to-face interactions with tyrosine residues .
Antiproliferative Effects
In vitro assays against MCF-7 (breast cancer) and AGS (gastric cancer) cell lines revealed GI₅₀ values of 1.2 µM and 0.9 µM, respectively. The compound induces apoptosis via caspase-3 activation and downregulates survivin expression, a hallmark of programmed cell death .
Pathways Affected
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RAS–MEK–ERK: Suppression of ERK phosphorylation reduces cell proliferation.
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PI3K–Akt: Inhibition of Akt Ser473 phosphorylation sensitizes cells to apoptosis .
Comparative Analysis with Structural Analogs
The dichloro derivative exhibits distinct advantages over related pyrido-pyrimidines:
The chlorine atoms’ electron-withdrawing effects enhance binding affinity compared to hydroxyl or amino substituents, though at the cost of increased metabolic instability.
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